N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine
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Overview
Description
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole nucleus, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Propanoyl Group: The propanoyl group can be attached through acylation reactions using propanoyl chloride and a base.
Coupling with Glycylglycine: The final step involves coupling the indole derivative with glycylglycine using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Chemical Reactions Analysis
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common reagents and conditions used in these reactions include:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also inhibit enzymes involved in inflammation and oxidative stress .
Comparison with Similar Compounds
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]glycylglycine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which combines the indole nucleus with a glycylglycine moiety, potentially enhancing its bioactivity and therapeutic potential .
Properties
Molecular Formula |
C16H19N3O5 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
2-[[2-[3-(7-methoxyindol-1-yl)propanoylamino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H19N3O5/c1-24-12-4-2-3-11-5-7-19(16(11)12)8-6-13(20)17-9-14(21)18-10-15(22)23/h2-5,7H,6,8-10H2,1H3,(H,17,20)(H,18,21)(H,22,23) |
InChI Key |
UFJGTRWWKDDMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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